![molecular formula C18H18Cl2N2O2 B2594066 2-Chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide CAS No. 2411198-54-2](/img/structure/B2594066.png)
2-Chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as 'CCPA' and has been extensively studied for its potential use in scientific research.
作用機序
The mechanism of action of CCPA is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs) and to modulate the activity of the dopamine and serotonin receptors in the brain.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of acetylated histones, which can lead to changes in gene expression. Additionally, CCPA has been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
実験室実験の利点と制限
CCPA has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and optimized for use in various scientific research applications. However, there are also some limitations to the use of CCPA in lab experiments. It can be difficult to administer in vivo, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of CCPA. One potential direction is the further investigation of its anti-cancer properties and its potential use in cancer therapy. Additionally, CCPA could be studied further for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research could also focus on the development of new synthesis methods for CCPA and the optimization of its use in lab experiments.
合成法
CCPA can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 2-(2-chloroacetyl)phenylacetic acid. The resulting intermediate is then reacted with 2-amino-3-phenylpropanoic acid to form CCPA. This synthesis method has been extensively studied and optimized to produce high yields of CCPA.
科学的研究の応用
CCPA has been studied for its potential use in various scientific research applications, including cancer research, neurobiology, and pharmacology. It has been shown to have anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, CCPA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-12(19)17(23)22-16(14-5-3-2-4-6-14)18(24)21-11-13-7-9-15(20)10-8-13/h2-10,12,16H,11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMDFOGHUWYSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2593983.png)

![[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid](/img/structure/B2593985.png)

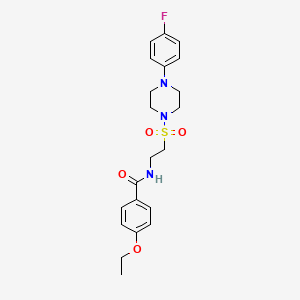
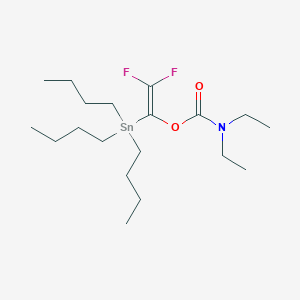
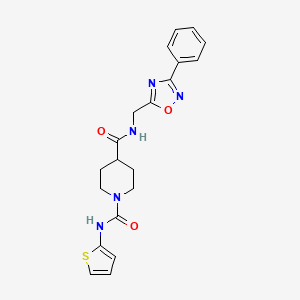
![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2594001.png)
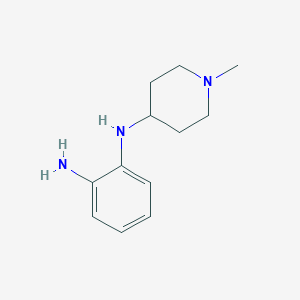
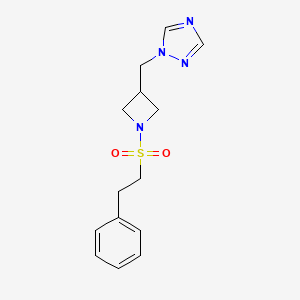
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594005.png)
![2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2594006.png)